molecular formula C8H15N B8773595 Cyclohexanamine, N-ethylidene- CAS No. 1193-93-7

Cyclohexanamine, N-ethylidene-

Cat. No.: B8773595
CAS No.: 1193-93-7
M. Wt: 125.21 g/mol
InChI Key: QWMYJOXBVBZDJM-UHFFFAOYSA-N
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Description

Cyclohexanamine, N-ethylidene- is an organic compound with the molecular formula C8H15N. It is characterized by a cyclohexyl group attached to an ethanimine moiety. This compound is part of the imine class, which are compounds containing a carbon-nitrogen double bond. Cyclohexanamine, N-ethylidene- is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine, N-ethylidene- can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with acetaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{Cyclohexylamine} + \text{Acetaldehyde} \rightarrow \text{Cyclohexanamine, N-ethylidene-} + \text{Water} ]

Industrial Production Methods

In industrial settings, the production of Cyclohexanamine, N-ethylidene- may involve the use of catalysts to increase the reaction rate and yield. Catalysts such as cobalt or nickel-based compounds are often employed. The reaction conditions, including temperature and pressure, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, N-ethylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert Cyclohexanamine, N-ethylidene- to cyclohexylamine.

    Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the imine group under mild conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

Cyclohexanamine, N-ethylidene- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanamine, N-ethylidene- involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, making Cyclohexanamine, N-ethylidene- a useful tool in studying enzyme mechanisms and protein functions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: An amine with a similar cyclohexyl group but lacks the imine functionality.

    N-ethylcyclohexylamine: Similar structure but with an ethyl group instead of an ethanimine moiety.

Uniqueness

Cyclohexanamine, N-ethylidene- is unique due to its imine group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in synthetic chemistry and various research applications.

Properties

CAS No.

1193-93-7

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

N-cyclohexylethanimine

InChI

InChI=1S/C8H15N/c1-2-9-8-6-4-3-5-7-8/h2,8H,3-7H2,1H3

InChI Key

QWMYJOXBVBZDJM-UHFFFAOYSA-N

Canonical SMILES

CC=NC1CCCCC1

Origin of Product

United States

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